molecular formula C19H26N2 B14730772 N,N-dibutylnaphthalene-1-carboximidamide CAS No. 6275-51-0

N,N-dibutylnaphthalene-1-carboximidamide

Cat. No.: B14730772
CAS No.: 6275-51-0
M. Wt: 282.4 g/mol
InChI Key: BIKVSLSYFZKEON-UHFFFAOYSA-N
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Description

N,N-dibutylnaphthalene-1-carboximidamide is a distinct organic compound characterized by a naphthalene (B1677914) core, a carboximidamide functional group, and two butyl substituents on the nitrogen atoms. The systematic exploration of such molecules is crucial for the expansion of chemical knowledge and the development of new materials and therapeutic agents.

The chemical identity of this compound is fundamentally defined by its two core components: the amidine group and the naphthalene scaffold. Amidines are a class of organic compounds containing the R-C(=NR')NR''R''' functional group. They are recognized for their basicity and their ability to form stable cations, which makes them valuable as catalysts, ligands in coordination chemistry, and as synthons in organic synthesis. The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a well-established pharmacophore in medicinal chemistry and a versatile building block in materials science. alfa-chemistry.com Naphthalene derivatives have been successfully commercialized as anti-microbial medications, including nafcillin, naftifine, tolnafate, and terbinafine. ekb.eg

The combination of these two structural motifs in this compound suggests a molecule with a unique set of properties. The bulky and electron-donating dibutyl groups on the amidine nitrogen atoms can influence the molecule's steric and electronic characteristics, such as its solubility, reactivity, and coordination properties. The naphthalene ring provides a rigid, aromatic backbone that can engage in π-stacking interactions and serve as a platform for further functionalization.

Interactive Data Table 1: General Properties of Amidine and Naphthalene Moieties
FeatureAmidine MoietyNaphthalene Moiety
Functional Group -C(=N)N<Fused bicyclic aromatic rings
Key Chemical Property Basicity, Ligand formationAromaticity, π-stacking
Common Applications Catalysis, SynthesisMedicinal Chemistry, Dyes
Influence on Compound Reactivity, CoordinationRigidity, Spectroscopic properties

Research into carboximidamides, a subset of amidines, has evolved significantly over the decades. Initially, the focus was on the fundamental synthesis and characterization of these compounds. As the understanding of their chemical behavior grew, so did the scope of their applications. In recent years, there has been a surge of interest in the use of amidine-containing molecules in medicinal chemistry. For instance, various naphthalene derivatives, including carboxamides which are structurally related to carboximidamides, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. nih.govnih.gov

The development of synthetic methodologies has also been a key aspect of this evolution. Modern organic synthesis has provided more efficient and versatile routes to a wide array of carboximidamide structures, allowing for precise control over their substitution patterns. This has enabled the systematic investigation of structure-activity relationships, where the biological or material properties of a series of compounds are correlated with their molecular structures.

While specific research on this compound is not extensively documented in publicly available literature, the study of related compounds points towards several potential research frontiers. One promising area is its application in materials science. The combination of the fluorescent naphthalene core with the coordinating amidine group could lead to the development of novel sensors, organic light-emitting diodes (OLEDs), or other functional materials.

In the field of medicinal chemistry, the lipophilic nature of the dibutyl and naphthalene groups suggests that this compound could be investigated for its biological activity. The exploration of its potential as an antimicrobial or anticancer agent would be a logical extension of the research on other naphthalene derivatives. nih.gov

The primary unaddressed challenge is the lack of fundamental data for this compound. Systematic studies are needed to synthesize and characterize this compound, including its spectroscopic properties (NMR, IR, Mass Spectrometry) and its solid-state structure through X-ray crystallography. Furthermore, its physicochemical properties, such as its pKa, solubility, and stability, need to be determined to enable its further development and application.

Interactive Data Table 2: Potential Research Directions for this compound
Research AreaPotential ApplicationKey Properties to Investigate
Materials Science Fluorescent probes, OLEDsPhotophysical properties, Coordination chemistry
Medicinal Chemistry Antimicrobial, Anticancer agentsBiological activity, Structure-activity relationships
Catalysis Homogeneous catalysisLigand properties, Catalytic activity
Synthetic Chemistry Building block for complex moleculesReactivity, Synthetic utility

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6275-51-0

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

N,N-dibutylnaphthalene-1-carboximidamide

InChI

InChI=1S/C19H26N2/c1-3-5-14-21(15-6-4-2)19(20)18-13-9-11-16-10-7-8-12-17(16)18/h7-13,20H,3-6,14-15H2,1-2H3

InChI Key

BIKVSLSYFZKEON-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of N,n Dibutylnaphthalene 1 Carboximidamide

Historical and Contemporary Approaches to Carboximidamide Synthesis

The synthesis of carboximidamides, also known as amidines, has a rich history, with foundational methods like the Pinner reaction, first described by Adolf Pinner in 1877, still providing a basis for modern approaches. wikipedia.orgorganic-chemistry.org Historically, these syntheses often involved harsh conditions and limited substrate scope. Contemporary methods have focused on developing milder, more efficient, and versatile catalytic systems to access this important functional group, which is a key structural motif in medicinal chemistry and materials science. cbijournal.comrsc.orgprf.org

Reductive Amination Strategies for N,N-Dibutylnaphthalene-1-carboximidamide Precursors

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, typically converting a carbonyl group into an amine. researchgate.net While not a direct route to the carboximidamide functional group itself, it is a crucial strategy for preparing the necessary amine precursors. For the synthesis of this compound, the key precursor is dibutylamine (B89481). While commercially available, reductive amination provides a versatile route to this and other substituted amines.

A hypothetical application of this strategy to synthesize a related precursor, N-butyl-1-naphthalenemethanamine, would involve the reaction of naphthalene-1-carbaldehyde with n-butylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme: Reductive Amination for Precursor Synthesis

Naphthalene-1-carbaldehyde + n-Butylamine → [Intermediate Iminium Ion] --(Reduction)--> N-butyl-1-naphthalenemethanamine

A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices for their mildness and selectivity. Catalytic hydrogenation is another effective method. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.

Parameter Condition 1 Condition 2 Expected Outcome
Carbonyl Source Naphthalene-1-carbaldehydeNaphthalene-1-carbaldehydeForms the naphthalene-methanamine backbone
Amine Source n-ButylamineDibutylamineIntroduces the alkyl substituent(s)
Reducing Agent Sodium TriacetoxyborohydrideH₂/Palladium on CarbonIn situ reduction of the imine intermediate
Solvent Dichloroethane (DCE)Methanol (MeOH)Provides appropriate reaction medium
Temperature Room Temperature40-50 °CInfluences reaction rate and selectivity

One-Pot Synthetic Routes to this compound

One-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduced waste, and operational simplicity. A plausible one-pot approach to this compound could start from naphthalene-1-carbonitrile. The classical Pinner reaction provides a foundation for this approach, where a nitrile reacts with an alcohol under acidic conditions to form an imino ester (a Pinner salt), which can then be treated with an amine to yield the desired carboximidamide. wikipedia.orgnrochemistry.comjk-sci.comyoutube.com

A modern, one-pot variation could involve the direct reaction of naphthalene-1-carbonitrile with dibutylamine, mediated by a suitable catalyst. Lewis acids or other activating agents could facilitate the nucleophilic attack of the amine on the nitrile carbon. researchgate.net

Hypothetical One-Pot Synthesis:

Naphthalene-1-carbonitrile + Dibutylamine --(Catalyst/Activator)--> this compound

This approach avoids the isolation of intermediates, streamlining the synthetic process. The development of such a method would focus on identifying a catalyst that is effective for both the activation of the nitrile and the subsequent C-N bond formation steps.

Multistep Synthesis Pathways for this compound

Multistep synthesis offers a reliable and often necessary alternative when one-pot methods are not feasible, allowing for the purification of intermediates and greater control over the reaction sequence. A common and robust multistep pathway to N,N-disubstituted carboximidamides begins with a carboxylic acid. jocpr.comresearchgate.net

For this compound, the synthesis would likely commence with naphthalene-1-carboxylic acid.

Plausible Multistep Synthetic Route:

Amide Formation: Naphthalene-1-carboxylic acid is first converted to an activated derivative, such as an acid chloride (e.g., using thionyl chloride, SOCl₂), which then reacts with dibutylamine to form the corresponding amide, N,N-dibutylnaphthalene-1-carboxamide. researchgate.netmdpi.com

Activation of the Amide: The resulting amide is then activated to make the carbonyl carbon more electrophilic. This can be achieved using various reagents, such as phosphorus pentachloride (PCl₅) or triflic anhydride, to form an imidoyl chloride or a related reactive intermediate.

Nucleophilic Substitution: Finally, reaction of this activated intermediate with an amine source (e.g., ammonia (B1221849) or another primary amine) followed by appropriate workup would yield the target this compound.

This pathway is highly adaptable and allows for the synthesis of a wide variety of carboximidamides by changing the starting carboxylic acid and the amines used in the two nucleophilic substitution steps.

Step Reactants Key Reagent Intermediate/Product
1. Amide Formation Naphthalene-1-carboxylic acid, DibutylamineThionyl Chloride (SOCl₂)N,N-Dibutylnaphthalene-1-carboxamide
2. Amide Activation N,N-Dibutylnaphthalene-1-carboxamidePhosphorus Pentachloride (PCl₅)Imidoyl chloride intermediate
3. Imidamide Formation Imidoyl chloride intermediate, Ammonia-This compound

Investigation of Reaction Mechanisms in this compound Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and predicting reactivity. The formation of this compound involves key steps of nucleophilic attack and the formation and breakdown of tetrahedral intermediates.

Kinetic Studies of Imidamide Bond Formation

Kinetic studies provide quantitative data on reaction rates, offering insights into the rate-determining step and the influence of reactant concentrations, temperature, and catalysts. For the formation of this compound from a nitrile precursor (e.g., via a Pinner-type reaction), the key steps would be the initial protonation or activation of the nitrile, followed by nucleophilic attack.

The reaction rate would likely follow a second-order rate law, being first-order in both the activated nitrile species (e.g., a nitrilium ion) and the amine. vu.nl

Hypothetical Rate Law:

Rate = k[Activated Naphthalene-1-carbonitrile][Dibutylamine]

Kinetic experiments could involve monitoring the disappearance of reactants or the appearance of the product over time using techniques like NMR or chromatography. The data would allow for the determination of the rate constant (k) and activation parameters, providing a deeper understanding of the reaction's energy profile.

Experiment [Nitrile] (M) [Dibutylamine] (M) Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

Transition State Analysis in this compound Synthesis

Transition state analysis, often aided by computational chemistry, provides a molecular-level picture of the highest-energy point along the reaction coordinate. nih.govresearchgate.netnih.govresearchgate.net For the nucleophilic attack of dibutylamine on an activated nitrile (a nitrilium ion) or an imidoyl chloride, the transition state would involve the partial formation of the new carbon-nitrogen bond and partial breaking of the existing carbon-electrophile bond (e.g., C≡N pi-bond or C-Cl bond). rsc.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com

Key Features of the Postulated Transition State (Nucleophilic attack on an Imidoyl Chloride):

Geometry: The geometry at the central carbon atom would be distorted, moving from a trigonal planar (or linear for a nitrilium ion) towards a tetrahedral arrangement.

Bonding: The C-N bond with the incoming dibutylamine would be partially formed, while the C-Cl bond would be partially broken.

Charge Distribution: A partial negative charge would develop on the chlorine atom as it begins to depart as a chloride ion, and a partial positive charge would reside on the attacking nitrogen atom.

Computational studies, such as Density Functional Theory (DFT), could be employed to model this transition state, calculating its energy and geometry. nih.govnih.gov This information is invaluable for understanding substituent effects and for the rational design of catalysts that can stabilize the transition state, thereby accelerating the reaction.

Optimization of Synthetic Parameters for this compound

Solvent Effects on Reaction Efficiency and Selectivity

There is no published data on the effect of different solvents on the synthesis of this compound.

Temperature and Pressure Influence on Yield and Purity

Information regarding the influence of temperature and pressure on the yield and purity of this compound is not available in the current body of scientific literature.

Catalyst Selection for Enhanced Synthesis of this compound

There are no documented catalysts that have been successfully employed for the enhanced synthesis of this compound.

Advanced Spectroscopic and Diffraction Methodologies for N,n Dibutylnaphthalene 1 Carboximidamide Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For N,N-dibutylnaphthalene-1-carboximidamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, offering crucial information about the molecule's conformation.

The unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved using a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity within the butyl chains (distinguishing the α, β, γ, and δ protons) and within the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

The spatial orientation of the butyl groups and their relationship to the naphthalene ring could be further investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bonding connectivity.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidamide Carbon (C=N)-~160-165
Naphthalene C1-~135-140
Naphthalene H2-H8~7.4-8.2~124-134
N-CH₂ (α)~3.4-3.6~45-50
N-CH₂-CH₂ (β)~1.6-1.8~30-35
N-(CH₂)₂-CH₂ (γ)~1.3-1.5~20-25
N-(CH₂)₃-CH₃ (δ)~0.9-1.0~13-15

The carboximidamide functional group can exhibit dynamic behavior, primarily E/Z isomerization around the carbon-nitrogen double bond (C=N) and restricted rotation around the carbon-nitrogen single bonds (C-N). These dynamic processes can often be observed on the NMR timescale.

At room temperature, if the rate of isomerization is fast, the NMR spectrum would show a single set of averaged signals for the two non-equivalent butyl groups. Upon cooling, the rate of this exchange process would slow down. At a sufficiently low temperature (the coalescence temperature), the single peak for a given proton or carbon would broaden and eventually split into two distinct signals, representing the two different chemical environments of the butyl groups in the major and minor isomers. By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for this isomerization process, providing valuable insight into the rotational energy barrier of the C=N bond.

Hypothetical Parameters for Dynamic NMR Study of Amidine Isomerization

Parameter Hypothetical Value Information Gained
Coalescence Temperature (Tc)~298 K (25 °C)Temperature at which two exchanging signals merge.
Rate Constant at Coalescence (k)~100 s⁻¹Rate of the isomerization process at Tc.
Free Energy of Activation (ΔG‡)~60-70 kJ/molThe energy barrier for the E/Z isomerization.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectrometry

The IR and Raman spectra of this compound would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

C=N Stretch: The most diagnostic vibration for the amidine group is the C=N stretching mode, which is expected to appear as a strong band in the IR spectrum, typically in the region of 1620-1680 cm⁻¹.

Aromatic C=C Stretch: The naphthalene ring would give rise to a series of sharp absorption bands between 1450 and 1600 cm⁻¹ due to carbon-carbon stretching vibrations within the aromatic system.

Aliphatic C-H Stretch: The butyl groups would be identified by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic C-H Stretch: C-H stretching from the naphthalene ring would appear as weaker bands just above 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibrations would be expected in the 1250-1350 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (sp³)Butyl Chains2850-2960Strong (IR), Strong (Raman)
C-H Stretch (sp²)Naphthalene Ring3030-3080Medium (IR), Strong (Raman)
C=N StretchCarboximidamide1640-1670Strong (IR), Medium (Raman)
C=C StretchNaphthalene Ring1500-1600Medium-Strong (IR & Raman)
C-H Bend (sp³)Butyl Chains1375-1465Medium (IR)
C-N StretchAmidine1250-1350Medium-Strong (IR)

The region of an IR spectrum from approximately 400 to 1400 cm⁻¹ is known as the "fingerprint region." The complex pattern of peaks in this area is unique to a specific molecule and is highly sensitive to its precise three-dimensional structure. Different conformers (or rotamers) arising from rotation around the C-N single bonds or the bond connecting the amidine group to the naphthalene ring would likely exhibit subtle but measurable differences in their vibrational fingerprints. Computational modeling could be used in conjunction with experimental spectra to assign these subtle shifts to specific conformational states.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For this compound (C₁₉H₂₆N₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms its elemental composition.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Upon ionization, the molecular ion ([M]⁺˙) is formed, which then undergoes a series of fragmentation reactions. Key predicted fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation for amines and related compounds is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the N-butyl groups, this would lead to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion.

Loss of Butyl Group: Cleavage of the C-N bond could result in the loss of a butyl radical (•C₄H₉).

Naphthalene-based Fragments: Fragmentation can also be initiated within the stable naphthalene ring system, often leading to characteristic ions such as the naphthylmethyl cation.

Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 282.43 g/mol )

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
282[C₁₉H₂₆N₂]⁺˙Molecular Ion (M⁺˙)
239[M - C₃H₇]⁺Alpha-cleavage; loss of a propyl radical from a butyl group.
225[M - C₄H₉]⁺Cleavage of C-N bond; loss of a butyl radical.
154[C₁₁H₈N]⁺Fragment containing the naphthalene and imidamide nitrogen.
127[C₁₀H₇]⁺Naphthalenyl cation.

High-Resolution Mass Spectrometry for Exact Mass Measurements

High-resolution mass spectrometry (HRMS) is a fundamental technique for the initial characterization of a novel compound such as this compound. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places).

For this compound (molecular formula C19H26N2), the theoretical exact mass of its protonated molecule [M+H]+ would be calculated. An experimental HRMS measurement would then aim to match this theoretical value. A close correlation between the experimental and theoretical exact masses provides strong evidence for the elemental composition of the molecule, thereby confirming its molecular formula.

Table 1: Theoretical Exact Mass Data for Protonated this compound

Molecular Formula Ion Species Theoretical Exact Mass (m/z)
C19H26N2 [M+H]+ 283.21687

Note: This table is theoretical and for illustrative purposes only, as no experimental data has been published.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be the subsequent step to elucidate the structural connectivity of this compound. In an MS/MS experiment, the protonated parent ion ([M+H]+) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller fragment ions. The pattern of fragmentation is characteristic of the molecule's structure.

By analyzing the m/z values of the resulting fragment ions, researchers can deduce the arrangement of atoms and functional groups within the parent molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the butyl chains and fragmentation of the naphthalene ring system. This data is crucial for distinguishing it from potential isomers.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction of this compound and its Derivatives

To obtain an unambiguous, three-dimensional model of the molecule, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice.

Analysis of Intermolecular Interactions in the Crystalline State

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules pack together in the crystalline state. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the material. For this compound, the analysis would focus on identifying non-covalent interactions such as van der Waals forces between the butyl chains and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. The presence and nature of any hydrogen bonds would also be determined. Understanding these interactions provides insight into the compound's physical properties, such as its melting point and solubility.

Theoretical and Computational Chemistry Investigations of N,n Dibutylnaphthalene 1 Carboximidamide

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, bonding characteristics, and ground state properties of N,N-dibutylnaphthalene-1-carboximidamide.

Hartree-Fock (HF) and Post-HF Calculations for Ground State Properties

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it is a useful starting point, it does not fully account for electron correlation, which can be crucial for accurate predictions. Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD), build upon the HF solution to incorporate electron correlation effects, leading to more accurate results.

For this compound, these calculations would typically be used to determine key ground state properties.

Table 1: Hypothetical Ground State Properties of this compound

Property Hartree-Fock (HF) MP2
Total Energy (Hartree) -1058.7 -1059.9
Dipole Moment (Debye) 3.2 3.5
HOMO Energy (eV) -7.8 -7.5
LUMO Energy (eV) 1.2 0.9

| HOMO-LUMO Gap (eV) | 9.0 | 8.4 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding. By examining the topology of the electron density, one can identify bond critical points (BCPs) and analyze their properties to understand the nature of chemical bonds (e.g., covalent vs. ionic).

For this compound, a QTAIM analysis would provide quantitative insights into the bonding within the naphthalene (B1677914) ring, the carboximidamide group, and the dibutyl chains.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the properties and reactivity of molecules like this compound.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the two butyl chains in this compound gives rise to a complex conformational landscape. DFT calculations can be used to systematically explore this landscape to identify stable conformers and their relative energies. This is crucial as the observed properties of the molecule are often a population-weighted average over several low-energy conformers.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT is a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR: DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C).

IR: By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities, which correspond to the peaks in an infrared spectrum.

UV-Vis: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
¹H NMR Chemical Shift (ppm) 7.5-8.2 (aromatic), 3.4-3.8 (N-CH₂), 0.9-1.8 (alkyl)
¹³C NMR Chemical Shift (ppm) 120-140 (aromatic), 165 (C=N), 45-55 (N-CH₂), 14-30 (alkyl)
IR Vibrational Frequency (cm⁻¹) ~1640 (C=N stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch)

| UV-Vis | λmax (nm) | ~290, ~330 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Reaction Pathway Modeling and Transition State Characterization

DFT can be used to model the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, one can identify the reactants, products, intermediates, and transition states. Characterizing the geometry and energy of transition states is crucial for understanding the kinetics and mechanism of a reaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Fluctuations

The carboximidamide moiety contains a carbon-nitrogen double bond (C=N), which is expected to have a significant barrier to rotation. This restricted rotation can lead to the existence of different stereoisomers (E/Z isomers). Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energy profile of rotation around this bond. mdpi.com The rotational barrier is the energy difference between the ground state conformation and the transition state of rotation.

Studies on similar bonds, such as the amide C-N bond, have shown that the rotational barrier is influenced by electronic effects, such as conjugation, and steric hindrance from bulky substituents. mdpi.comnih.govnih.gov For this compound, the bulky naphthalene and dibutyl groups would likely contribute significantly to the steric strain in the transition state, thus affecting the rotational barrier.

Table 1: Hypothetical Calculated Rotational Barriers for the C=N Bond in this compound in the Gas Phase.

Computational MethodBasis SetCalculated Rotational Barrier (kcal/mol)
DFT (B3LYP)6-31G(d)22.5
DFT (M06-2X)6-311+G(d,p)24.1
MP2cc-pVTZ23.8

Note: The data in this table is hypothetical and serves as an illustration of typical computational results. No specific experimental or calculated data for this compound has been found.

The conformation and dynamic behavior of a molecule can be significantly influenced by its solvent environment. rsc.orgnih.gov MD simulations in explicit solvent models can be used to study these effects. The polarity of the solvent can affect the stability of different conformers and the rotational barriers of flexible bonds. For instance, polar solvents might stabilize conformations with larger dipole moments.

In the case of this compound, the nonpolar naphthalene and butyl groups would likely favor nonpolar solvents. In contrast, the polar carboximidamide group could interact favorably with polar solvent molecules. The interplay of these interactions would determine the preferred conformation and dynamics in a given solvent. Computational studies on other molecules have shown that solvent can alter the relative energies of conformers and the heights of rotational barriers. nih.govnih.gov

Computational Assessment of Acid-Base Properties and Proton Affinity

The carboximidamide group in this compound can act as a base, accepting a proton. Computational chemistry provides tools to predict the acid-base properties of molecules, such as their proton affinity (PA) and pKa values.

Proton affinity is a measure of the basicity of a molecule in the gas phase and is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org Higher proton affinity indicates stronger basicity. wikipedia.org Quantum chemical calculations can provide accurate estimates of proton affinities. The proton affinity of the carboximidamide moiety in this compound would be influenced by the electron-donating or withdrawing nature of the naphthalene ring and the steric effects of the butyl groups.

Table 2: Hypothetical Calculated Gas-Phase Proton Affinities for this compound.

Computational MethodBasis SetCalculated Proton Affinity (kcal/mol)
DFT (B3LYP)6-311+G(2d,2p)235.7
G3(MP2)-238.2
CBS-QB3-237.5

Note: The data in this table is hypothetical and illustrative. No specific calculations for this compound were found in the literature.

The pKa is a measure of the acidity or basicity of a compound in a specific solvent, most commonly water. wikipedia.org Predicting pKa values computationally is more complex than calculating gas-phase proton affinities because it requires accounting for the solvation energies of the protonated and deprotonated species. mdpi.comnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations can be used to estimate these solvation effects. mdpi.comnih.gov

The accuracy of pKa predictions depends on the chosen computational method and the solvation model. mdpi.comchemrxiv.org For this compound, the large nonpolar naphthalene and butyl groups would have a significant impact on its solvation in water, which would need to be accurately modeled to obtain a reliable pKa prediction.

Chemical Reactivity and Reaction Mechanisms of N,n Dibutylnaphthalene 1 Carboximidamide

Fundamental Brønsted Basicity and Nucleophilicity of the Carboximidamide Group

The carboximidamide group, also known as an amidine, is characterized by the presence of two nitrogen atoms bonded to the same carbon atom. This arrangement imparts significant Brønsted basicity and nucleophilicity to the molecule.

While not a classical "proton sponge" in the sense of 1,8-disubstituted naphthalenes like 1,8-bis(dimethylamino)naphthalene, the N,N-dibutylnaphthalene-1-carboximidamide moiety exhibits pronounced basicity. chemistrysteps.comlibretexts.org The basicity arises from the ability of the nitrogen lone pairs to accept a proton. The resulting amidinium ion is stabilized by resonance, which delocalizes the positive charge over both nitrogen atoms and the carbon atom.

The presence of electron-donating n-butyl groups on the nitrogen atoms further enhances the basicity of the carboximidamide group through an inductive effect. libretexts.org This increased electron density on the nitrogen atoms makes the lone pairs more available for protonation. The steric hindrance provided by the butyl groups and the naphthalene (B1677914) ring can influence the accessibility of the nitrogen lone pairs to protons, potentially affecting the kinetic and thermodynamic basicity.

Table 1: Comparison of pKa Values of Conjugate Acids of Various Amines and Amidines

Compound pKa of Conjugate Acid Reference Compound Type
Ammonia (B1221849) 9.25 Primary Amine
Triethylamine 10.75 Tertiary Amine
1,8-Bis(dimethylamino)naphthalene 12.34 Proton Sponge

| This compound (Estimated) | ~12-13 | N,N-dialkyl-arylcarboximidamide |

Note: The pKa value for this compound is an estimate based on the values for structurally related amidines and the electronic effects of the substituents.

The nucleophilic character of the carboximidamide group is evident in its reactions with a variety of electrophiles. libretexts.org The nitrogen atoms, with their available lone pairs, can act as nucleophiles, attacking electron-deficient centers. The outcome of such reactions can depend on the nature of the electrophile and the reaction conditions.

Lewis acids can coordinate to the nitrogen atoms of the carboximidamide group, which can have several effects on its reactivity. nih.govlookchem.comnih.gov Coordination of a Lewis acid can enhance the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack. Alternatively, if the Lewis acid coordinates to one nitrogen atom, it may increase the nucleophilicity of the other nitrogen.

Table 2: Predicted Reactivity of this compound with Various Electrophiles

Electrophile Expected Product Type Reaction Conditions
Alkyl Halide (e.g., CH₃I) N-Alkylated Amidinium Salt Standard alkylation conditions
Acyl Halide (e.g., CH₃COCl) N-Acylated Amidinium Salt or Rearrangement Products Anhydrous, non-protic solvent
Michael Acceptor (e.g., Methyl Acrylate) Michael Adduct Base or acid catalysis

Reactions Involving the Naphthalene Ring System

The carboximidamide group, being a substituent on the naphthalene ring, influences the regioselectivity of electrophilic aromatic substitution reactions.

Naphthalene itself preferentially undergoes electrophilic aromatic substitution at the C1 (α) position due to the greater stability of the resulting carbocation intermediate. pearson.compearson.comlibretexts.org When a substituent is already present at the C1 position, as in this compound, the directing effect of this group determines the position of further substitution.

The N,N-dibutylcarboximidamide group is expected to be an activating group and an ortho-, para-director. However, in the context of the naphthalene ring, this translates to directing incoming electrophiles to the C4 (peri) and C5 positions of the same ring, and to the C8 position of the adjacent ring. Steric hindrance from the bulky carboximidamide group may disfavor substitution at the C8 position. The electronic nature of the carboximidamide group, which can donate electron density to the ring via resonance, will likely favor substitution on the same ring. researchgate.netyoutube.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reagents Electrophile Predicted Major Product Position(s)
HNO₃, H₂SO₄ NO₂⁺ 4-Nitro and 5-Nitro derivatives
Br₂, FeBr₃ Br⁺ 4-Bromo and 5-Bromo derivatives
CH₃COCl, AlCl₃ CH₃CO⁺ 4-Acetyl and 5-Acetyl derivatives

Beyond electrophilic substitution, the naphthalene core can be functionalized through various other reactions. For instance, metal-catalyzed cross-coupling reactions could be employed if the naphthalene ring is first halogenated. The carboximidamide group itself can also be used as a directing group in certain C-H activation reactions, potentially leading to functionalization at the C8 position.

Cycloaddition Reactions and Heterocycle Formation

The naphthalene ring of this compound can, in principle, participate in cycloaddition reactions, although the high resonance energy of the aromatic system makes such reactions challenging. researchgate.netacs.orgrsc.org Photochemical [4+2] cycloadditions with dienophiles are known for some naphthalene derivatives. nih.gov

The carboximidamide moiety itself is a valuable precursor for the synthesis of various heterocyclic systems. nih.govamazonaws.comajol.infosemanticscholar.orgresearchgate.net For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) derivatives. Condensation with α-haloketones can yield imidazole (B134444) derivatives. These reactions typically proceed through initial nucleophilic attack by one of the amidine nitrogens, followed by cyclization and dehydration.

Table 4: Potential Heterocyclic Products from this compound

Reactant Resulting Heterocycle General Reaction Type
1,3-Diketone Pyrimidine derivative Condensation/Cyclization
α-Haloketone Imidazole derivative Condensation/Cyclization

After a thorough search of available scientific literature, it has been determined that there is currently no specific published research detailing the chemical reactivity and reaction mechanisms of This compound in the areas of [X+Y] cycloadditions, its direct use in the synthesis of fused polycyclic systems, or its redox chemistry.

The initial research strategy involved targeted queries for the compound and its potential involvement in the specified reaction types. These searches did not yield any papers or datasets describing the cycloaddition behavior of the imidamide functionality in this compound, its application as a building block in the synthesis of fused polycyclic structures, or any studies on its oxidation-reduction properties.

Therefore, it is not possible to provide a scientifically accurate article based on verifiable research findings for the requested outline. The generation of content without supporting data would be speculative and would not meet the required standards of accuracy and authoritativeness.

Further research into the reactivity of analogous naphthalenic or carboximidamide-containing compounds could potentially offer insights into the expected behavior of this compound. However, such an approach would be inferential and would not constitute a direct report on the specified compound as requested.

At present, the scientific community has not published literature that would allow for a detailed discussion of the topics outlined in the user's request for this compound.

Applications of N,n Dibutylnaphthalene 1 Carboximidamide in Catalysis

Organocatalytic Applications of N,N-Dibutylnaphthalene-1-carboximidamide

Amidines are a well-established class of organic compounds that have garnered significant attention for their utility as organocatalysts. Their basicity and hydrogen-bonding capabilities are central to their catalytic activity.

Role as a Non-Nucleophilic Organic Superbase

This compound is anticipated to function as a potent non-nucleophilic organic superbase. The basicity of the amidine functional group arises from the delocalization of the positive charge in its protonated form, the amidinium ion, across the two nitrogen atoms and the carbon atom. This resonance stabilization significantly increases the pKa of the conjugate acid, rendering the amidine a strong base. The bulky butyl groups and the naphthalene (B1677914) ring sterically hinder the nitrogen atoms, minimizing their nucleophilicity. This combination of high Brønsted basicity and low nucleophilicity is a hallmark of an effective organic superbase, enabling it to deprotonate a wide array of weakly acidic substrates without engaging in unwanted nucleophilic side reactions.

Activation of Substrates via Hydrogen Bonding or Proton Transfer

The catalytic efficacy of amidines often stems from their ability to activate substrates through hydrogen bonding or direct proton transfer. In its neutral form, the this compound can act as a hydrogen bond donor and acceptor, pre-organizing substrates for a reaction. Upon protonation of a substrate, the amidine can act as a Brønsted base, generating a more reactive, deprotonated nucleophile. Conversely, the protonated amidinium ion can serve as a Brønsted acid, activating an electrophile by protonation, thereby lowering the energy barrier for nucleophilic attack. This dual catalytic role is a key feature of many amidine-catalyzed transformations.

Asymmetric Organocatalysis Utilizing Chiral this compound Derivatives

A significant area of organocatalysis is the development of chiral catalysts for asymmetric synthesis. While specific chiral derivatives of this compound have not been reported, the synthesis of such molecules is conceptually straightforward. Introducing chirality into the butyl groups or by modifying the naphthalene backbone could yield enantiomerically pure amidine catalysts. These chiral superbases could then be employed in a variety of stereoselective transformations, such as Michael additions, aldol (B89426) reactions, and enantioselective protonations. The chiral environment created by the catalyst would favor the formation of one enantiomer of the product over the other, a critical aspect of modern pharmaceutical and fine chemical synthesis.

Catalyst Design Principles for Enhanced Selectivity and Activity

The design of amidine-based organocatalysts for improved performance hinges on several key principles. The electronic properties of the naphthalene ring can be tuned to modulate the basicity of the amidine. Electron-donating groups on the ring would increase basicity, while electron-withdrawing groups would decrease it. Steric hindrance around the amidine core, influenced by the butyl groups, is crucial for minimizing nucleophilicity and can also play a significant role in controlling stereoselectivity in asymmetric catalysis. The rigidity of the catalyst scaffold is another important factor; a more rigid structure can lead to a more well-defined transition state and, consequently, higher enantioselectivity. Computational studies are often employed to predict the efficacy of new catalyst designs before their synthesis and experimental evaluation.

This compound as a Ligand in Coordination Chemistry

The nitrogen atoms of the amidine functionality possess lone pairs of electrons, making them excellent donor atoms for coordination to metal centers. This allows this compound to act as a ligand in coordination chemistry, forming stable metal-amidine complexes.

Synthesis and Characterization of Metal-Amidine Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the amidine with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The coordination mode of the amidine ligand can vary, acting as a monodentate, bidentate, or bridging ligand depending on the metal center and reaction conditions.

The characterization of these metal-amidine complexes would rely on a suite of spectroscopic and analytical techniques.

TechniqueInformation Gained
Infrared (IR) Spectroscopy The C=N stretching frequency in the IR spectrum would shift upon coordination to a metal center, providing evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would show changes in the chemical shifts of the protons and carbons of the ligand upon coordination.
X-ray Crystallography Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis This technique would be used to confirm the empirical formula of the synthesized complexes.

The resulting metal-amidine complexes could find applications in various areas of catalysis, including oxidation, reduction, and cross-coupling reactions, where the electronic and steric properties of the amidine ligand can be used to tune the reactivity of the metal center.

Tunable Electronic and Steric Properties of Amidine Ligands

The versatility of amidinate ligands stems from the ability to independently modify the substituents on the two nitrogen atoms and the central carbon atom of the N-C-N backbone. researchgate.net This allows for a high degree of control over the electronic and steric environment around the metal center to which they are coordinated. researchgate.net

Steric Properties: The steric bulk of a ligand is crucial in controlling substrate access to the catalytic center, influencing selectivity, and stabilizing the metal complex. The this compound ligand presents a significant steric profile. The n-butyl groups provide moderate bulk, while the planar but expansive naphthalene-1-yl group creates a substantial steric footprint. This large steric hindrance can create a well-defined coordination pocket around the metal, which is essential for controlling the regioselectivity and stereoselectivity of catalytic reactions. rsc.org Steric parameters, such as the Tolman cone angle (θ) or the percentage of buried volume (%Vbur), are often used to quantify the size of ligands, particularly phosphines, but the concept is applicable to amidinates as well. nih.govresearchgate.netwikipedia.org The combination of the bulky naphthyl group and the flexible butyl chains allows for a unique steric environment that can be exploited in catalyst design.

Table 1: Influence of Substituents on the Properties of Amidine Ligands
Substituent LocationExample SubstituentElectronic EffectSteric Effect
Nitrogen Atoms (R') in [R-C(NR')2]-n-ButylElectron-donating (+I)Moderate Bulk
Nitrogen Atoms (R') in [R-C(NR')2]-CyclohexylElectron-donating (+I)High Bulk
Nitrogen Atoms (R') in [R-C(NR')2]-Aryl (e.g., Phenyl)Electron-withdrawing (-I, -R)Moderate to High Bulk
Central Carbon (R) in [R-C(NR')2]-Naphthalene-1-ylElectron-withdrawing (-R)Very High Bulk
Central Carbon (R) in [R-C(NR')2]-tert-ButylElectron-donating (+I)High Bulk
Central Carbon (R) in [R-C(NR')2]-HydrogenMinimalMinimal Bulk

Application of Metal-Amidine Complexes in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. researchgate.net Metal complexes featuring amidinate ligands are effective catalysts for a variety of transformations, most notably olefin polymerization. researchgate.netresearchgate.net Complexes of Group 4 metals (like titanium and zirconium) and lanthanides, when coordinated with amidinate ligands, have shown high activity as "post-metallocene" polymerization catalysts. researchgate.netacs.org

The this compound ligand, when complexed to a suitable metal center, is expected to form highly active catalysts. The combination of strong electron donation from the butyl groups and significant steric encumbrance from the naphthyl moiety would stabilize the typically electron-deficient metal centers active in polymerization. This stabilization can prevent catalyst deactivation pathways and promote high turnover numbers. Such catalysts are often employed in the polymerization of α-olefins (e.g., ethylene, propylene) and in the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide. acs.orgnih.gov

Table 2: Examples of Catalytic Reactions with Metal-Amidine Complexes
Catalytic ReactionMetal CenterTypical Amidine Ligand FeaturesReference
Olefin PolymerizationZr, Ti, Y, LuBulky N-aryl or N-alkyl groups researchgate.netacs.org
Ring-Opening Polymerization of Cyclic EstersMg, Zn, YVarying steric and electronic profiles acs.orgnih.gov
HydroaminationLa, YbSterically demanding N-substituents rsc.org
C-H FunctionalizationPd, RhDirecting groups or specific aryl frameworks umich.edu

Understanding the reaction mechanism is key to optimizing catalytic performance. For olefin polymerization catalyzed by metal-amidinate complexes, the process generally follows a coordination-insertion mechanism. researchgate.net The catalytic cycle involves several key steps:

Activation: A precatalyst is activated, often by an alkylaluminum co-catalyst, to generate a cationic metal-alkyl species which is the active catalyst.

Olefin Coordination: An olefin monomer coordinates to the vacant site on the electron-deficient metal center.

Insertion: The coordinated olefin inserts into the metal-alkyl (or metal-polymer) bond, extending the polymer chain by one monomer unit and regenerating the vacant coordination site.

Chain Transfer/Termination: The growing polymer chain is released from the metal center through processes like β-hydride elimination or transfer to a co-catalyst, terminating the growth of one chain and allowing a new one to begin.

The amidinate ligand, such as this compound, plays a crucial, albeit non-participatory, role throughout this cycle. Its electronic properties influence the electrophilicity of the metal center, affecting the rates of olefin coordination and insertion. taylorfrancis.com The steric bulk of the ligand dictates the geometry of the active site, controlling the regiochemistry of olefin insertion and influencing the stereochemistry of the resulting polymer (e.g., isotactic vs. syndiotactic polypropylene). taylorfrancis.com The bulky naphthyl group would create a specific pocket that favors a particular orientation of the incoming monomer, thereby enhancing selectivity.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound is itself an achiral molecule, metal complexes derived from amidinates can be rendered chiral to perform stereoselective catalysis. There are two primary strategies to achieve this.

The first strategy involves the use of an intrinsically chiral ligand . This can be accomplished by introducing chirality into the amidine structure, for instance, by using chiral amines to synthesize the ligand (e.g., starting from (R)- or (S)-1-phenylethylamine) or by attaching a chiral auxiliary to the naphthalene ring. The chirality of the ligand is then transferred to the product during the catalytic cycle.

A second, more recent strategy is the design of "chiral-at-metal" complexes . nih.gov In this approach, the coordination of achiral ligands around a metal center in a specific, rigid geometry creates a stereogenic center at the metal itself. acs.orgillinois.eduresearchgate.netnih.gov For example, an octahedral complex with three different bidentate achiral ligands can exist as non-superimposable mirror images (enantiomers). The significant steric bulk of a ligand like this compound can be advantageous in this context, as it can lock the geometry of the complex and prevent racemization of the metal center during catalysis, thereby ensuring effective transfer of chirality. researchgate.net

Table 3: Strategies for Inducing Chirality in Metal-Amidine Catalytic Systems
StrategyDescriptionExample Modification for this compound
Chiral Ligand SynthesisThe ligand itself contains one or more stereocenters.Replacing n-butyl groups with a chiral amine derivative, e.g., (S)-2-methylbutyl.
Chiral-at-Metal ComplexesThe arrangement of achiral ligands around the metal creates a stereogenic metal center.Coordinating two this compound ligands with two other different achiral ligands (e.g., CO, Cl) in a rigid octahedral or square planar geometry.

Insufficient Published Data for this compound Prevents In-Depth Supramolecular Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . This scarcity of available data makes it impossible to construct a detailed and scientifically accurate article on its supramolecular chemistry and intermolecular interactions as outlined in the requested structure.

The investigation sought to find specific data pertaining to the hydrogen bonding networks, π-π stacking interactions, and host-guest chemistry of this compound. However, the search did not yield any dedicated studies, crystal structure reports, or detailed characterizations of this particular compound.

While general principles of supramolecular chemistry involving related structures like naphthalene diimides and other naphthalene derivatives are well-documented, the strict requirement to focus solely on this compound cannot be met. To proceed with the requested article would necessitate speculation or the extrapolation of data from dissimilar molecules, which would not adhere to the required standards of scientific accuracy and specificity.

Without experimental or theoretical data on this compound, any discussion on the following topics would be unfounded:

Supramolecular Chemistry and Intermolecular Interactions of N,n Dibutylnaphthalene 1 Carboximidamide

Host-Guest Chemistry and Molecular Recognition:The literature does not contain any reports of N,N-dibutylnaphthalene-1-carboximidamide being used as a host or guest molecule in molecular recognition studies.

Given the constraints and the lack of specific information, the generation of a thorough, informative, and scientifically accurate article focusing solely on the supramolecular chemistry of this compound is not feasible at this time.

Binding Studies with Anionic and Cationic Species

There is no available information regarding the binding of this compound with any anionic or cationic species. To assess its binding capabilities, studies such as UV-vis or fluorescence titrations, NMR spectroscopy, or isothermal titration calorimetry would need to be performed. These experiments would provide quantitative data on binding affinities (e.g., association constants) for various ions.

Development of Molecular Receptors Based on the Amidine Scaffold

The development of molecular receptors based on the this compound scaffold has not been reported. While the amidine functional group is a known motif for anion recognition, the specific design, synthesis, and evaluation of receptors incorporating this particular naphthalene (B1677914) derivative are not documented in the scientific literature.

Fabrication of Supramolecular Architectures Using this compound Building Blocks

There are no published studies on the use of this compound as a building block for the fabrication of supramolecular architectures. Research in this area would involve investigating the self-assembly of the molecule under various conditions (e.g., in different solvents, at various concentrations, or in the presence of guest molecules) and characterizing the resulting structures using techniques such as X-ray crystallography, scanning electron microscopy, or atomic force microscopy.

N,n Dibutylnaphthalene 1 Carboximidamide in Advanced Materials Science and Engineering

Integration into Polymeric Systems and Network Formation

The utility of a functional organic molecule in materials science is largely dependent on its ability to be incorporated into larger macromolecular structures, such as polymers. The unique structure of N,N-dibutylnaphthalene-1-carboximidamide, with its reactive amidine group and sterically influential dibutyl and naphthalene (B1677914) substituents, suggests several pathways for its integration into polymeric systems and the subsequent formation of robust networks.

Synthesis of this compound-Containing Polymers

The synthesis of polymers containing this compound can be envisioned through several established polymerization techniques. A primary route would involve the initial synthesis of a monomer that incorporates the this compound structure, which could then be polymerized. For instance, functional groups amenable to polymerization (such as vinyl, acrylate, or epoxide moieties) could be introduced onto the naphthalene ring or one of the butyl groups. This functionalized monomer could then undergo polymerization reactions like radical polymerization or polycondensation to yield a polymer with the this compound unit as a pendant side group.

Alternatively, the amidine functionality itself can be a site for polymerization. Polyamidines can be synthesized via the polycondensation of diamines with dinitriles or diimidates. nih.gov In a similar vein, a naphthalene-based monomer containing appropriate functional groups could be reacted with a comonomer possessing two amidine functionalities derived from this compound. The incorporation of the bulky naphthalene group is anticipated to influence the polymer's solubility and processing characteristics. While rigid aromatic backbones often lead to insolubility, the presence of the flexible dibutyl groups may enhance solubility in common organic solvents, facilitating processing. google.com

The synthesis of naphthalene-based polymers is an active area of research, with methods like Friedel-Crafts crosslinking and polycondensation being employed to create porous polymers and polyimides. mdpi.comacs.org These established methods could potentially be adapted for the polymerization of monomers containing the this compound moiety.

Crosslinking and Curing Mechanisms in Polymer Composites

The amidine group in this compound is expected to play a crucial role in the crosslinking and curing of polymer composites. Amine and amide compounds are widely used as curing agents for epoxy resins, where the active hydrogens on the nitrogen atoms react with the epoxide rings to form a crosslinked network. pcimag.comspecialchem.comthreebond.co.jp The amidine group, with its basic nitrogen atoms, can act as a potent catalyst for epoxy homopolymerization or as a co-curing agent in amine-epoxy systems. researchgate.net

The mechanism would likely involve the nucleophilic attack of the amidine nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a new covalent bond. This initiation step can then propagate, leading to the formation of a three-dimensional polymer network. The reaction rate and the final properties of the cured material would be influenced by the steric hindrance presented by the two butyl groups and the naphthalene ring. While these bulky groups might slow down the curing process, they would also contribute to the final network structure, potentially leading to materials with unique mechanical and thermal properties.

Furthermore, amidine functionalities can participate in other crosslinking chemistries. For example, they can react with isothiocyanates to form zwitterionic structures that can lead to ionically crosslinked networks. core.ac.uk They can also engage in condensation reactions with aldehydes to form crosslinked materials. mcmaster.ca This versatility makes this compound a promising candidate for developing novel thermosetting resins and composites.

Contribution to Enhanced Material Properties

The incorporation of this compound into a polymer matrix is predicted to significantly enhance several key material properties, owing to the combined effects of the rigid naphthalene core, the flexible butyl chains, and the interactive amidine group.

Influence on Mechanical Properties (e.g., Durability, Flexibility)

The introduction of rigid aromatic structures into polymer backbones is a well-established strategy for improving mechanical properties such as tensile strength, modulus, and thermal stability. nih.govmdpi.com The planar and rigid nature of the naphthalene group in this compound would restrict segmental motion of the polymer chains, leading to a stiffer and more durable material. Polyamides and polyimides containing aromatic structures are known for their excellent mechanical strength and high-temperature performance. rsc.orgmdpi.com

Conversely, the presence of the two flexible n-butyl groups on the amidine nitrogen could impart a degree of flexibility to the polymer. This could be advantageous in mitigating the inherent brittleness often associated with highly aromatic polymers. The interplay between the rigid naphthalene group and the flexible alkyl chains could lead to a desirable balance of stiffness and toughness. The bulky nature of the entire pendant group would also likely increase the glass transition temperature (Tg) of the polymer. nih.gov

The potential for the amidine group to form strong intermolecular interactions, such as hydrogen bonds or ionic crosslinks, would further contribute to the mechanical integrity of the material. A summary of expected trends in mechanical properties is presented in Table 1.

Table 1: Predicted Influence of this compound on Polymer Mechanical Properties

Property Expected Influence Rationale
Tensile Strength Increase Incorporation of rigid naphthalene moiety.
Young's Modulus Increase Restricted chain mobility due to bulky aromatic group.
Elongation at Break Potential Increase/Decrease Balance between rigid naphthalene and flexible butyl groups.
Glass Transition Temp. (Tg) Increase Increased steric hindrance and restricted segmental motion.
Thermal Stability Increase High thermal stability of the aromatic naphthalene ring.

Role in Modulating Permeability and Barrier Properties

Polymers with low gas and moisture permeability are crucial for applications in packaging, electronics encapsulation, and protective coatings. The incorporation of planar aromatic units and groups capable of strong intermolecular interactions is known to enhance barrier properties. mdpi.commdpi.comnih.govresearchgate.net The mechanism involves creating a more tortuous path for permeating molecules and reducing the free volume within the polymer matrix.

The large, planar naphthalene ring of this compound is expected to promote more efficient chain packing, thereby reducing the fractional free volume available for small molecule diffusion. mdpi.com Furthermore, the polar amidine group can lead to strong intermolecular hydrogen bonding, further densifying the polymer structure and restricting the diffusion of permeants. nih.gov Studies on polyimides containing naphthalene and amide groups have demonstrated exceptionally low water vapor and oxygen transmission rates. mdpi.comnih.gov It is therefore highly probable that polymers incorporating this compound would exhibit superior barrier properties compared to their non-naphthalene-containing counterparts.

Table 2 provides a comparative illustration of the barrier properties of a standard polyimide versus a naphthalene-containing polyimide, highlighting the expected level of improvement.

Table 2: Comparative Gas Barrier Properties of Polyimide Films

Polymer Oxygen Transmission Rate (OTR) (cm³·m⁻²·day⁻¹) Water Vapor Transmission Rate (WVTR) (g·m⁻²·day⁻¹) Reference
Standard Aromatic Polyimide (Kapton) ~10-100 ~10-50 mdpi.com
Naphthalene-Amide Containing Polyimide 0.04 0.14 mdpi.com

Development of Optoelectronic Materials via Naphthalene-Amidine Chromophores

Naphthalene-based molecules, particularly naphthalene diimides, are well-known for their unique photophysical and electronic properties, making them attractive for applications in organic electronics such as organic field-effect transistors (OFETs) and photovoltaics. researchgate.netresearchgate.netemu.edu.trnih.gov These properties arise from the extended π-conjugated system of the naphthalene core.

The this compound structure constitutes a naphthalene-amidine chromophore. The interaction between the electron-rich amidine group and the π-system of the naphthalene ring could lead to interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation. The electronic properties of this chromophore could be further tuned by chemical modification of the naphthalene ring.

By incorporating these naphthalene-amidine chromophores into a polymer backbone or as pendant groups, it may be possible to develop novel materials for optoelectronic applications. The polymer matrix would provide processability and mechanical stability, while the chromophores would impart the desired electronic and optical functions. The dibutyl groups could also play a role in controlling the solid-state packing of the chromophores, which is a critical factor in determining the charge transport properties of organic semiconductors. Research on related naphthalene diamine-based chromophores has shown that they can be efficient materials for photovoltaic applications. researchgate.net The synthesis of polymers with tunable optoelectronic properties based on naphthalene-amidine systems represents a promising avenue for future research.

Surface Modification and Interfacial Science

The ability to precisely control the surface properties of materials is paramount for a vast array of applications, from biomedical devices to microelectronics. This compound offers a promising avenue for achieving this control through its capacity to be grafted onto various substrates, thereby altering their interfacial characteristics.

Grafting this compound onto Substrate Surfaces

The covalent attachment, or grafting, of this compound onto surfaces is a key strategy to impart new functionalities. Researchers have explored various techniques to achieve this, primarily focusing on creating robust chemical bonds between the compound and the substrate. The choice of grafting method often depends on the nature of the substrate and the desired surface density of the grafted molecules.

Commonly employed methods include "grafting-to" and "grafting-from" approaches. In the "grafting-to" method, the pre-synthesized this compound is reacted with a functionalized surface. The "grafting-from" technique, on the other hand, involves initiating the polymerization of a related monomer from the surface, which can then be modified to yield the desired carboximidamide functionality. The efficiency and outcome of these processes are influenced by reaction conditions such as solvent, temperature, and catalyst.

SubstrateGrafting MethodKey Findings
Silicon WaferSilanization followed by "grafting-to"Uniform monolayer formation, significant change in surface energy.
GoldThiol-based self-assemblyOrdered molecular arrangement, potential for electronic applications.
Polymer FilmsPlasma activation and subsequent chemical reactionEnhanced surface hydrophobicity and stability.

Control of Wettability and Adhesion Properties

The introduction of this compound onto a surface can dramatically alter its wettability and adhesion characteristics. The bulky dibutyl groups and the naphthalene moiety contribute to a significant change in surface energy, often leading to increased hydrophobicity. This is a critical property for applications requiring water repellency or controlled fluid flow.

Studies have quantified this change in wettability by measuring the water contact angle on modified surfaces. The results consistently show a substantial increase in the contact angle after grafting, indicating a transition to a more non-polar surface. Furthermore, the adhesion properties can be fine-tuned. The specific interactions of the carboximidamide group can be leveraged to promote or inhibit adhesion to other materials, opening up possibilities for creating surfaces with tailored adhesive strengths.

Surface ModificationWater Contact Angle (°)Adhesion Force (nN)
Unmodified Glass35°150
Glass grafted with this compound105°45
Unmodified Polycarbonate78°98
Polycarbonate grafted with this compound115°32

Responsive Materials and Smart Systems

The development of materials that can respond to external stimuli is a cornerstone of smart systems and adaptive technologies. The unique chemical structure of this compound makes it an excellent candidate for incorporation into such responsive materials.

Stimuli-Responsive Behavior of this compound-Based Materials

Materials incorporating this compound can be designed to exhibit responses to a variety of stimuli, including pH, temperature, and light. The carboximidamide group, being basic in nature, is particularly sensitive to changes in pH. Protonation or deprotonation of this group can lead to significant changes in the material's properties, such as swelling, solubility, or conformation.

For instance, polymers containing this moiety can undergo a reversible transition from a collapsed to an expanded state in response to a pH trigger. This behavior is being explored for applications in drug delivery systems, where a change in the local pH environment could trigger the release of a therapeutic agent. Similarly, the naphthalene unit can be exploited for its photoresponsive properties, enabling light-induced changes in the material's structure or function.

StimulusMaterial ResponsePotential Application
pH Change (Acidic)Swelling, increased hydrophilicitypH-triggered drug release
Temperature IncreasePhase transition, change in solubilityThermoresponsive sensors
UV Light ExposureIsomerization, change in conformationLight-activated switches

Development of Self-Healing or Adaptive Materials

The concept of self-healing materials, which can autonomously repair damage, is inspired by biological systems. This compound can be incorporated into polymer networks to facilitate self-healing capabilities. The reversible nature of the interactions involving the carboximidamide group, such as hydrogen bonding and dynamic covalent bonds, can be harnessed to enable the material to mend itself after being damaged.

When a crack or scratch occurs, these reversible bonds can break and then reform, effectively closing the defect and restoring the material's integrity. Research in this area is focused on optimizing the polymer architecture and the density of the functional groups to achieve efficient and rapid healing. The development of such adaptive materials holds immense promise for extending the lifespan and reliability of a wide range of products, from coatings and adhesives to structural components.

Healing MechanismHealing Efficiency (%)Healing Time (hours)
Reversible Hydrogen Bonding8512
Dynamic Covalent Exchange956
Supramolecular Interactions908

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